N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide
Overview
Description
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.08374688 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide is currently unknown. Related compounds such as 2-amino-5-ethyl-1,3,4-thiadiazole have been investigated for their effects on copper corrosion , suggesting potential interactions with metal ions.
Mode of Action
These groups are known to interact with a variety of biological targets, potentially leading to changes in cellular function .
Biochemical Pathways
Related compounds have been shown to interact with copper ions , suggesting potential effects on metal ion homeostasis and related biochemical pathways.
Result of Action
Based on the known effects of related compounds, it may have potential effects on cellular processes involving metal ions .
Biochemical Analysis
Biochemical Properties
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiadiazole ring is known to participate in nucleophilic and electrophilic substitution reactions, which can lead to the formation of stable complexes with enzymes and proteins . These interactions can modulate the activity of enzymes such as kinases and proteases, thereby influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. The compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, the compound can alter the expression of genes involved in cell survival, differentiation, and metabolism, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s thiadiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to their inhibition or activation . This can result in the modulation of various biochemical pathways, including those involved in cell proliferation, apoptosis, and metabolism. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Prolonged exposure to the compound can lead to its gradual degradation, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin can enhance the compound’s solubility and distribution, allowing for efficient delivery to various cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and DNA repair processes.
Properties
IUPAC Name |
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-11-16-17-13(20-11)15-10(18)8-14-12(19)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,19)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFZFPTZFYITR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.